

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a naturally occurring phenylpropanoid found in *Psychotria yunnanensis*.^[1] While research specifically focused on this compound is limited, its structural similarity to other dihydroxy- and dimethoxy-substituted propiophenones and related chalcones suggests potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known information on **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**, including its chemical properties. Due to the scarcity of direct experimental data, this guide also presents inferred biological activities and potential mechanisms of action based on structurally related compounds. Furthermore, it outlines general experimental protocols for the synthesis, isolation, and biological evaluation that could be adapted for the study of this specific molecule.

Chemical and Physical Properties

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, also known as beta-Hydroxypropiosyringone, is a phenolic compound with the molecular formula $C_{11}H_{14}O_5$ and a molecular weight of 226.23 g/mol.

| Property | Value | Source |
|---------------------------|--|-------------------|
| CAS Number | 136196-47-9 | ChemicalBook |
| Molecular Formula | C ₁₁ H ₁₄ O ₅ | ChemicalBook |
| Molecular Weight | 226.23 | ChemicalBook |
| Melting Point | 74-75 °C | ChemicalBook |
| Boiling Point (Predicted) | 426.9 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.247 ± 0.06 g/cm ³ | ChemicalBook |
| pKa (Predicted) | 8.14 ± 0.25 | ChemicalBook |
| Natural Source | Psychotria yunnanensis | MedChemExpress[1] |

Potential Biological Activities and Mechanisms of Action (Inferred)

Direct studies on the biological activity of **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** are not readily available in the current literature. However, based on the activities of structurally similar propiophenones, chalcones, and other phenylpropanoids, the following activities can be inferred.

Antioxidant Activity

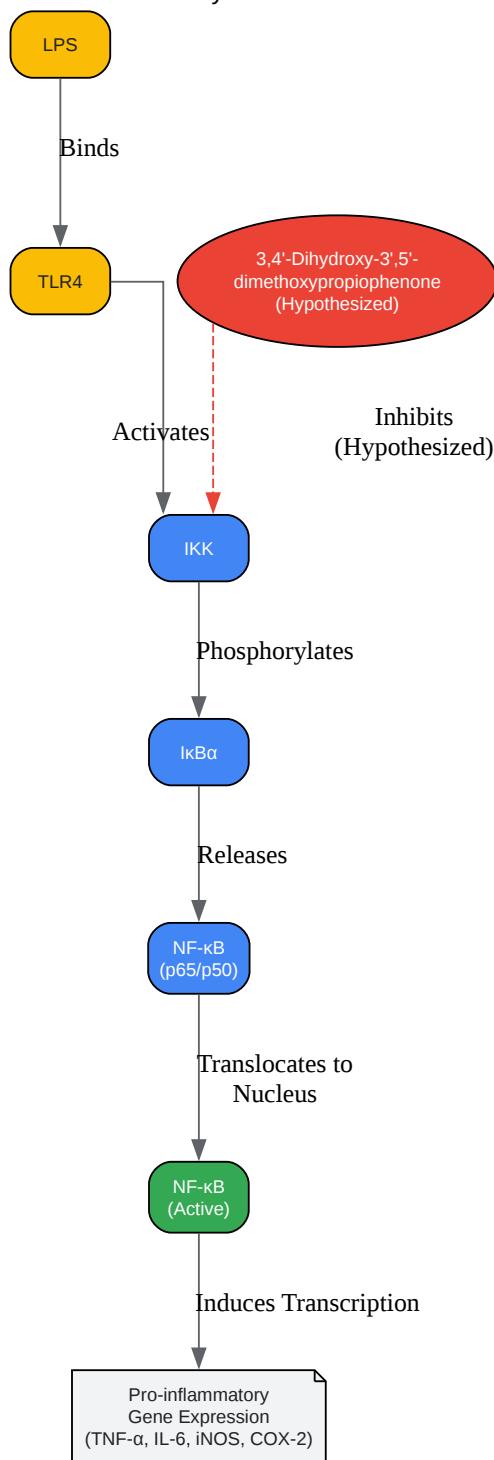
Many phenolic compounds, including those with catechol (3,4-dihydroxy) moieties, exhibit potent antioxidant activity. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The presence of methoxy groups can modulate this activity.

Anti-inflammatory Activity

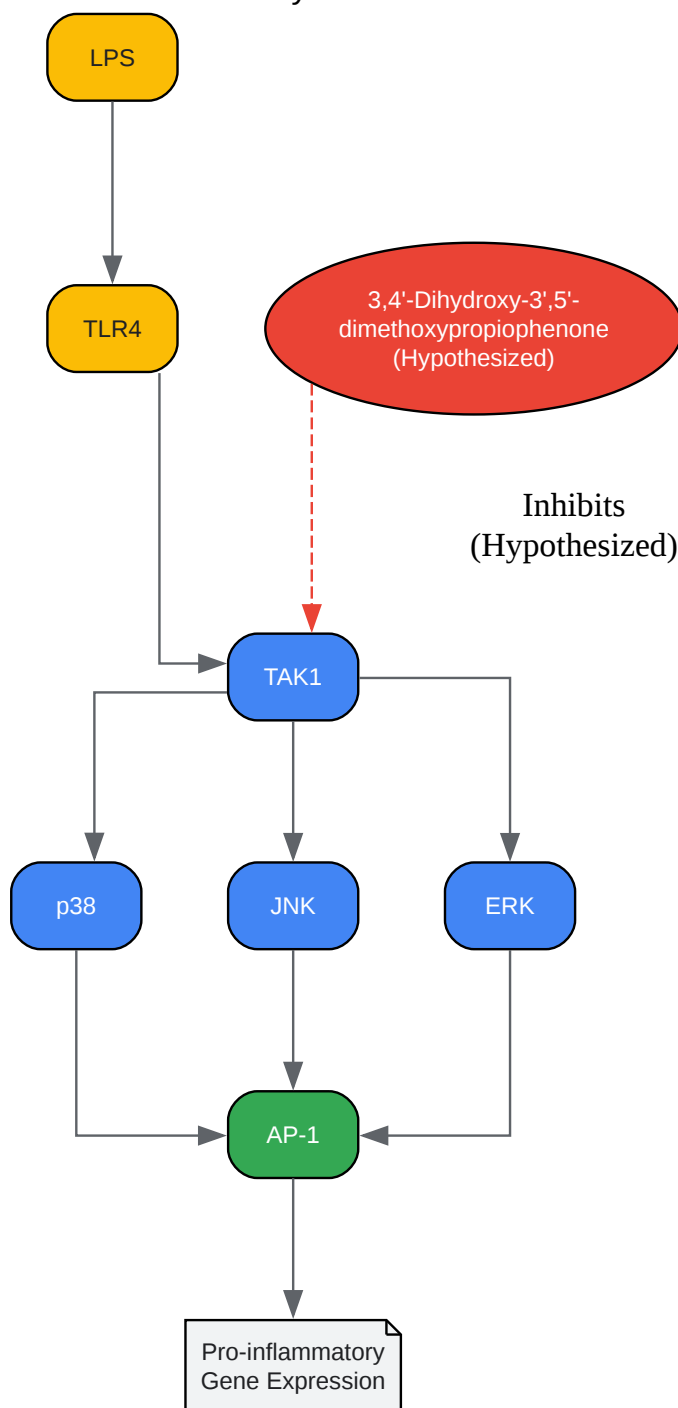
Propiophenone and chalcone derivatives have been reported to possess anti-inflammatory properties. The potential mechanism of action could involve the inhibition of key inflammatory mediators and signaling pathways.

- **NF-κB Pathway:** The transcription factor NF-κB is a master regulator of inflammation. Some flavonoids and chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) signaling pathway, including p38, JNK, and ERK, plays a crucial role in inflammation. Inhibition of MAPK phosphorylation by structurally similar compounds has been observed, leading to a reduction in the inflammatory response. [\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Below are generalized diagrams of these pathways that could be investigated for **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**.

Potential Anti-inflammatory Mechanism via NF- κ B Pathway[Click to download full resolution via product page](#)Caption: Hypothesized inhibition of the NF- κ B signaling pathway.

Potential Anti-inflammatory Mechanism via MAPK Pathway

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Caption: Hypothesized inhibition of the MAPK signaling pathway.

Experimental Protocols (General)

The following are generalized experimental protocols that can be adapted for the synthesis, isolation, and biological evaluation of **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**.

Synthesis

A plausible synthetic route for **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** is the Friedel-Crafts acylation of 3,5-dimethoxyphenol with 3-chloropropionyl chloride, followed by hydrolysis and demethylation.

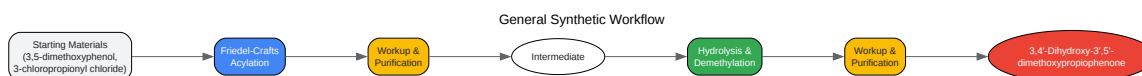
Materials:

- 3,5-dimethoxyphenol
- 3-chloropropionyl chloride
- Aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Friedel-Crafts Acylation: To a solution of 3,5-dimethoxyphenol in dry DCM, add AlCl_3 at 0 °C. Stir the mixture for 30 minutes.
- Slowly add 3-chloropropionyl chloride to the reaction mixture and stir at room temperature for 12-24 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.
- Hydrolysis and Demethylation: The resulting intermediate can be subjected to appropriate hydrolysis and selective demethylation conditions to yield the final product.



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Caption: A general workflow for the synthesis of the target compound.

Isolation from *Psychotria yunnanensis*

A general procedure for the isolation of phenylpropanoids from plant material is as follows:

Materials:

- Dried and powdered plant material (*Psychotria yunnanensis*)
- Methanol or ethanol
- Hexane

- Ethyl acetate
- Silica gel for column chromatography
- Sephadex LH-20 for size-exclusion chromatography
- HPLC system for final purification

Procedure:

- Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature. Filter and concentrate the extract under reduced pressure.
- Partitioning: Suspend the crude extract in water and partition successively with hexane and ethyl acetate.
- Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
- Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography and/or preparative HPLC.
- Monitor the fractions by TLC and identify the compound by spectroscopic methods (NMR, MS).

In Vitro Antioxidant Activity Assay (DPPH)

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Test compound (**3,4'-Dihydroxy-3',5'-dimethoxypropiophenone**)
- Ascorbic acid (positive control)
- 96-well microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol.
- Prepare serial dilutions of the test compound and ascorbic acid in methanol.
- In a 96-well plate, add the DPPH solution to each well containing the test compound or control.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)

Materials:

- RAW 264.7 macrophage cell line
- DMEM medium supplemented with FBS and antibiotics
- Lipopolysaccharide (LPS)
- Test compound
- Griess reagent for nitric oxide (NO) measurement
- ELISA kits for TNF- α and IL-6

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM medium.
- Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

- Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
- NO Measurement: Collect the cell supernatant and measure the NO production using the Griess reagent.
- Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
- Cell Viability: Assess the cytotoxicity of the compound using an MTT assay.

Quantitative Data

Currently, there is no specific quantitative data such as IC₅₀ or EC₅₀ values for the biological activities of **3,4'-Dihydroxy-3',5'-dimethoxypropiophenone** available in the public domain. Research on structurally related chalcones has reported IC₅₀ values for antioxidant activity in the micromolar range. For instance, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone showed a DPPH radical scavenging IC₅₀ of 50.2 ± 2.8 µM.[9]

Conclusion

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a phenylpropanoid with limited characterization in scientific literature. Based on its chemical structure, it is predicted to have antioxidant and anti-inflammatory properties, potentially through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundation for future research by outlining its known properties and providing adaptable experimental protocols for its synthesis, isolation, and biological evaluation. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for the development of new therapeutic agents.

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